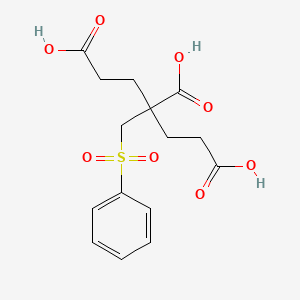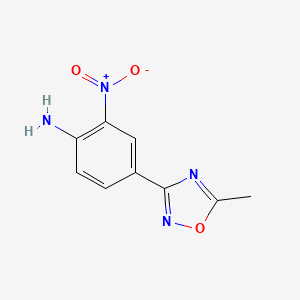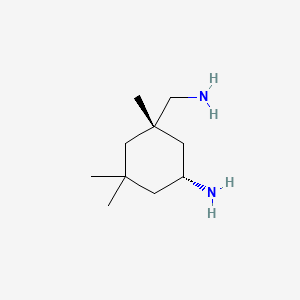
cis-Isophoronediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Isophoronediamine: is a cycloaliphatic diamine with the chemical formula C10H22N2. It is a colorless to yellow liquid with a slight amine odor. This compound is a stereoisomer of isophoronediamine, which exists in both cis- and trans- configurations. The unique structure of this compound, featuring a multistage alkyl-substituted cyclohexane ring with amino groups, makes it a valuable compound in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-Isophoronediamine is typically synthesized through the aminating hydrogenation of isophoronenitrile in the presence of ammonia, hydrogen, and a catalyst. The reaction occurs in two temperature steps: initially at 10° to 90°C and then at above 90° to 150°C, with a temperature difference of at least 30°C between the two steps. The cis/trans ratio can be influenced by adjusting the temperature of the first step .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of cobalt metal catalysts and anhydrous methanol. The reaction is carried out under high pressure (3 to 8 MPa) and elevated temperatures (up to 120°C) to achieve high yields and conversion efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Isophoronediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
cis-Isophoronediamine has a wide range of applications in scientific research, including:
Biology: It is used in the synthesis of biologically active compounds and as a building block for various pharmaceuticals.
Medicine: It is involved in the development of drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Wirkmechanismus
The mechanism of action of cis-Isophoronediamine involves its interaction with various molecular targets and pathways. As a curing agent for epoxy resins, it reacts with the epoxy groups to form cross-linked polymer networks, enhancing the mechanical strength and thermal stability of the resulting materials. The amino groups in this compound play a crucial role in these reactions, facilitating the formation of strong covalent bonds with the epoxy groups .
Vergleich Mit ähnlichen Verbindungen
cis-Isophoronediamine is unique compared to other similar compounds due to its cycloaliphatic structure and the presence of amino groups with different reactivity. Similar compounds include:
- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)
- m-Xylylenediamine (MXDA)
- 4,4’-Diaminodicyclohexylmethane (PACM)
- Diaminocyclohexane (DCH-99)
These compounds also serve as curing agents for epoxy resins but differ in their chemical structure and reactivity. This compound offers advantages such as improved UV stability and lower yellowing tendency, making it a preferred choice in applications where these properties are critical .
Eigenschaften
CAS-Nummer |
71954-30-8 |
|---|---|
Molekularformel |
C10H22N2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
(1R,3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
RNLHGQLZWXBQNY-PSASIEDQSA-N |
Isomerische SMILES |
C[C@]1(C[C@@H](CC(C1)(C)C)N)CN |
Kanonische SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)

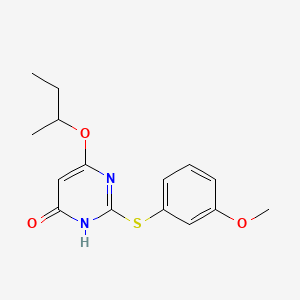
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)

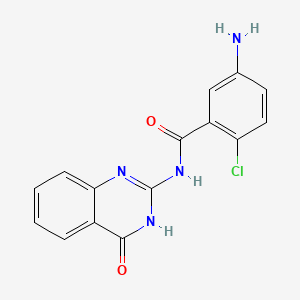
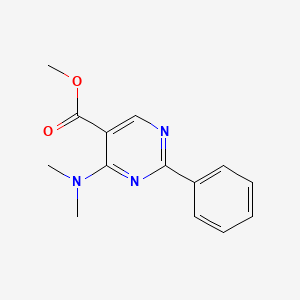
![5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B12928915.png)
